molecular formula C10H8F3NS B12941065 4-Ethyl-2-((trifluoromethyl)thio)benzonitrile

4-Ethyl-2-((trifluoromethyl)thio)benzonitrile

Cat. No.: B12941065
M. Wt: 231.24 g/mol
InChI Key: QIEIQTDWUIPZEV-UHFFFAOYSA-N
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Description

4-Ethyl-2-((trifluoromethyl)thio)benzonitrile is an organic compound characterized by the presence of an ethyl group, a trifluoromethylthio group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoromethanesulfanylamide with 2-alkynylbenzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-((trifluoromethyl)thio)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, typically under basic or acidic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the trifluoromethylthio group.

Scientific Research Applications

4-Ethyl-2-((trifluoromethyl)thio)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-((trifluoromethyl)thio)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-((trifluoromethyl)thio)benzonitrile is unique due to the presence of both an ethyl group and a trifluoromethylthio group, which confer distinct chemical properties

Properties

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C10H8F3NS/c1-2-7-3-4-8(6-14)9(5-7)15-10(11,12)13/h3-5H,2H2,1H3

InChI Key

QIEIQTDWUIPZEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C#N)SC(F)(F)F

Origin of Product

United States

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